molecular formula C24H20Br2O3 B12218607 (6-Bromo-2-methoxynaphthyl)[(6-bromo-2-methoxynaphthyl)methoxy]methane

(6-Bromo-2-methoxynaphthyl)[(6-bromo-2-methoxynaphthyl)methoxy]methane

Cat. No.: B12218607
M. Wt: 516.2 g/mol
InChI Key: VGYZTITZBSQSOS-UHFFFAOYSA-N
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Description

(6-Bromo-2-methoxynaphthyl)[(6-bromo-2-methoxynaphthyl)methoxy]methane is a complex organic compound characterized by its unique structure, which includes two bromine atoms and two methoxy groups attached to a naphthyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-methoxynaphthyl)[(6-bromo-2-methoxynaphthyl)methoxy]methane typically involves multiple steps, starting with the bromination of 2-methoxynaphthalene to introduce bromine atoms at specific positions. This is followed by a series of reactions to form the final compound, including methoxylation and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-methoxynaphthyl)[(6-bromo-2-methoxynaphthyl)methoxy]methane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of methoxy groups to hydroxyl groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

(6-Bromo-2-methoxynaphthyl)[(6-bromo-2-methoxynaphthyl)methoxy]methane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (6-Bromo-2-methoxynaphthyl)[(6-bromo-2-methoxynaphthyl)methoxy]methane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or other biochemical mechanisms. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Bromo-2-methoxynaphthyl)[(6-bromo-2-methoxynaphthyl)methoxy]methane include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of two bromine atoms and two methoxy groups on a naphthyl ring

Properties

Molecular Formula

C24H20Br2O3

Molecular Weight

516.2 g/mol

IUPAC Name

6-bromo-1-[(6-bromo-2-methoxynaphthalen-1-yl)methoxymethyl]-2-methoxynaphthalene

InChI

InChI=1S/C24H20Br2O3/c1-27-23-9-3-15-11-17(25)5-7-19(15)21(23)13-29-14-22-20-8-6-18(26)12-16(20)4-10-24(22)28-2/h3-12H,13-14H2,1-2H3

InChI Key

VGYZTITZBSQSOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)COCC3=C(C=CC4=C3C=CC(=C4)Br)OC

Origin of Product

United States

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